![molecular formula C8H4F4O2 B1304986 2-Fluoro-5-(trifluoromethoxy)benzaldehyde CAS No. 886497-81-0](/img/structure/B1304986.png)
2-Fluoro-5-(trifluoromethoxy)benzaldehyde
Overview
Description
2-Fluoro-5-(trifluoromethoxy)benzaldehyde is a compound that is part of a broader class of fluorinated aromatic aldehydes. These compounds are of significant interest due to their potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms and trifluoromethoxy groups can profoundly affect the physical, chemical, and biological properties of these molecules, making them valuable targets for synthesis and study.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds, such as this compound, can be achieved through several methods. One approach involves the deoxyfluorination of benzaldehydes using reagents like sulfuryl fluoride and tetramethylammonium fluoride at room temperature, which has been shown to be effective for a wide range of substrates . Another method includes the use of 1-fluoro-2,4,6-trimethylpyridinium salts in Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes, utilizing orthanilic acids as transient directing groups . Additionally, the synthesis of related fluoro-iodo, trifluoromethyl, and trifluoromethoxy ring-substituted phenylcyanoacrylates has been reported, which involves the Knoevenagel condensation of ring-substituted benzaldehydes .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by the presence of fluorine atoms and fluorinated groups, which can influence the steric and electronic properties of the molecule. For instance, the synthesis and comparative analysis of diastereomers of 4,4-bis(trifluoromethyl)-2-(fluoroalkoxy)-6,7-benzo-1,3,2λ5- dioxaphosphepin-5-one 2-oxides revealed high regio- and stereoselectivity, with the molecular and supramolecular structures being examined in terms of hydrophilic and lipophilic regions in the crystal .
Chemical Reactions Analysis
Fluorinated aromatic aldehydes can undergo various chemical reactions, leveraging the unique reactivity of the fluorine atoms. For example, the nucleophilic 5-endo-trig cyclization of 1,1-difluoro-1-alkenes has been used to synthesize ring-fluorinated hetero- and carbocycles, demonstrating the remarkable effect of vinylic fluorines on the disfavored process . Additionally, the ability of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate to effect electrophilic aromatic substitution has been shown to be a useful reagent for the quantitative fluorination of aromatic substrates .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of fluorine and trifluoromethoxy groups. These groups can increase the molecule's lipophilicity, volatility, and chemical stability, making them more resistant to metabolic degradation. The introduction of fluorine atoms can also affect the acidity and basicity of the compound, as well as its hydrogen bonding capabilities, which are important factors in drug-receptor interactions .
Scientific Research Applications
1. Ruthenium(II)-Catalyzed Direct ortho-C-H Imidation
2-Fluoro-5-(trifluoromethoxy)benzaldehyde has been utilized in organic synthesis, particularly in Ruthenium(II)-catalyzed ortho-C-H imidation of benzaldehydes. This process leverages a monodentate transient directing group for efficient and scalable synthesis of quinazoline and fused isoindolinone compounds, which are valuable in medicinal chemistry (Wu et al., 2021).
2. Synthesis and Copolymerization
The compound plays a critical role in the synthesis of novel fluoro-iodo, trifluoromethyl, and trifluoromethoxy ring-substituted isobutyl phenylcyanoacrylates. These acrylates, derived from the Knoevenagel condensation of benzaldehydes, have been copolymerized with styrene, demonstrating its utility in polymer science (Cimino et al., 2020).
3. Synthesis of Anticancer Analogues
This compound has been instrumental in synthesizing fluorinated analogues of combretastatin A-4, a compound known for its anticancer properties. This research highlights its role in creating potentially effective anticancer agents (Lawrence et al., 2003).
4. Development of Organofluorine Compounds
This chemical is a key intermediate in the synthesis of various new organofluorine compounds. Its unique properties enable the creation of ortho-substituted derivatives, which are significant in the development of new materials and pharmaceuticals (Castagnetti & Schlosser, 2001).
5. Palladium-Catalyzed Modifications
The compound has been used in palladium-catalyzed modifications of benzaldehydes, such as methylation and fluorination. These reactions leverage transient directing groups and are significant in creating diverse functional molecules (Chen & Sorensen, 2018).
Safety and Hazards
2-Fluoro-5-(trifluoromethoxy)benzaldehyde is considered hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
properties
IUPAC Name |
2-fluoro-5-(trifluoromethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDGCHMPSCBYFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382582 | |
Record name | 2-Fluoro-5-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886497-81-0 | |
Record name | 2-Fluoro-5-(trifluoromethoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886497-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-5-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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